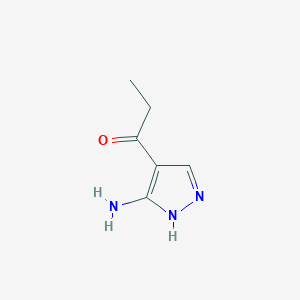

1-(5-amino-1H-pyrazol-4-yl)propan-1-one

Descripción

1-(5-Amino-1H-pyrazol-4-yl)propan-1-one is a pyrazole derivative characterized by a ketone group at the propan-1-one position and an amino substituent at the 5-position of the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their versatile applications in pharmaceuticals, agrochemicals, and materials science.

Propiedades

Fórmula molecular |

C6H9N3O |

|---|---|

Peso molecular |

139.16 g/mol |

Nombre IUPAC |

1-(5-amino-1H-pyrazol-4-yl)propan-1-one |

InChI |

InChI=1S/C6H9N3O/c1-2-5(10)4-3-8-9-6(4)7/h3H,2H2,1H3,(H3,7,8,9) |

Clave InChI |

BTDCDZWGUUNCMD-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)C1=C(NN=C1)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(5-Amino-1H-pyrazol-4-yl)propan-1-one can be synthesized through various methods. One common approach involves the condensation of 5-amino-pyrazoles with α, β-unsaturated compounds in the presence of ethanol and heat . This reaction provides access to the desired product in good yields.

Industrial Production Methods: Industrial production of 1-(5-amino-1H-pyrazol-4-yl)propan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Amino-1H-pyrazol-4-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of 1-(5-amino-1H-pyrazol-4-yl)propan-1-ol.

Substitution: Formation of various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

1-(5-Amino-1H-pyrazol-4-yl)propan-1-one has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-(5-amino-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following section compares 1-(5-amino-1H-pyrazol-4-yl)propan-1-one with key analogs, focusing on structural variations, electronic properties, and biological activities.

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one

- Structural Differences: 5-Hydroxy vs. 5-Amino: The hydroxy group introduces polarity and acidity (pKa ~10), whereas the amino group (pKa ~4–5) is more basic and nucleophilic, influencing solubility and reactivity . 3-Methyl and 1-Phenyl Substituents: These groups increase steric bulk and lipophilicity compared to the unsubstituted pyrazole core of the target compound.

- Implications :

1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one

- Structural Differences: Pyrazoline Core: The 4,5-dihydro-1H-pyrazole ring is partially saturated, reducing aromaticity and increasing flexibility compared to the fully unsaturated pyrazole .

- Biological Relevance :

(Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one

- Structural Differences: But-2-en-1-one Moiety: The conjugated enone system introduces electron-deficient regions, enhancing reactivity toward nucleophiles. 4-Methylanilino Group: This substituent provides additional hydrogen-bonding and π-stacking capabilities.

- Electronic Effects: The enone system may shift electron density away from the pyrazole ring, altering redox properties compared to the propan-1-one group in the target compound .

1-(1,3-Oxazol-4-yl)propan-1-one

- Structural Differences: Oxazole vs. Pyrazole Ring: Oxazole contains one oxygen and one nitrogen atom, increasing electronegativity and dipole moments compared to pyrazole’s two nitrogen atoms.

- Applications : Oxazole derivatives are prevalent in medicinal chemistry due to their metabolic stability and affinity for enzymatic targets.

Research Findings and Implications

- Synthetic Routes: highlights iodine-catalyzed multicomponent synthesis for 5-amino-1H-pyrazoles, suggesting viable pathways for the target compound’s preparation .

- Computational Insights: Tools like Multiwfn () enable comparative analysis of electron localization and electrostatic potentials, predicting reactivity differences between amino- and hydroxy-substituted analogs .

- Biological Activity Trends: Pyrazole and pyrazoline derivatives with electron-donating groups (e.g., amino, hydroxy) often exhibit enhanced binding to biological targets, as seen in antitumor and antimicrobial studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.